1,2,3-Tribromo-4,5,6-trichloro-benzene
Description
1,2,3-Tribromo-4,5,6-trichloro-benzene is a polyhalogenated aromatic compound with three bromine atoms at positions 1, 2, and 3 and three chlorine atoms at positions 4, 5, and 6 on the benzene ring. The molecular formula is C₆Br₃Cl₃, with an average molecular mass of 418.128 g/mol (calculated). Its isomerism and halogen substitution pattern significantly influence its chemical stability, polarity, and environmental behavior .
Properties
CAS No. |
13075-00-8 |
|---|---|
Molecular Formula |
C6Br3Cl3 |
Molecular Weight |
418.1 g/mol |
IUPAC Name |
1,2,3-tribromo-4,5,6-trichlorobenzene |
InChI |
InChI=1S/C6Br3Cl3/c7-1-2(8)4(10)6(12)5(11)3(1)9 |
InChI Key |
IHTCQYOMBIVIBF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Br)Br)Br)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Tribromo-4,5,6-trichloro-benzene can be synthesized through the bromination and chlorination of benzene derivatives. The process typically involves the use of bromine and chlorine in the presence of a catalyst or under specific reaction conditions to ensure selective halogenation .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Tribromo-4,5,6-trichloro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives .
Scientific Research Applications
1,2,3-Tribromo-4,5,6-trichloro-benzene has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry and drug development.
Industry: It is used in the development of new materials and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism by which 1,2,3-tribromo-4,5,6-trichloro-benzene exerts its effects involves interactions with molecular targets and pathways. The compound’s halogen atoms can form halogen bonds with other molecules, influencing their reactivity and stability. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 1,2,4-Tribromo-3,5,6-trichlorobenzene
The positional isomer 1,2,4-Tribromo-3,5,6-trichlorobenzene (CAS: 13075-01-9) shares the same molecular formula (C₆Br₃Cl₃ ) but differs in bromine/chlorine substitution patterns. Key differences include:
- Physical Properties: Average mass: 418.128 g/mol . Monoisotopic mass: 413.661569 g/mol .
Trichlorobenzene Isomers
Trichlorobenzenes (C₆H₃Cl₃) are simpler analogs with only chlorine substituents. Key comparisons:
- 1,2,3-Trichlorobenzene (CAS: 87-61-6): Boiling Point: 218–220°C . Melting Point: 52–54°C . Hydrophobicity: Log Kₒw (octanol-water partition coefficient) ≈ 4.02, indicating high lipid solubility .
- 1,2,4-Trichlorobenzene (CAS: 120-82-1):
- 1,3,5-Trichlorobenzene (CAS: 108-70-3):
| Property | 1,2,3-Trichlorobenzene | 1,2,4-Trichlorobenzene | 1,3,5-Trichlorobenzene |
|---|---|---|---|
| Boiling Point (°C) | 218–220 | 213–214 | 208 |
| Melting Point (°C) | 52–54 | 16–17 | 63–65 |
| Log Kₒw | ~4.02 | ~4.11 | ~4.25 |
Key Insight : The addition of bromine in this compound increases molecular mass and hydrophobicity compared to trichlorobenzenes, likely enhancing environmental persistence .
Other Halogenated Analogs
3,4,5-Tribromo-toluene
- Structure : Methyl group at position 1; bromines at 3,4,4.
- Properties : Higher volatility than fully halogenated benzenes due to the methyl group .
3,4,5-Trichloroveratrole (1,2,3-Trichloro-4,5-dimethoxybenzene)
- Structure : Methoxy groups at 4,5; chlorines at 1,2,3.
- Properties : Methoxy groups increase solubility in polar solvents compared to fully halogenated analogs .
Environmental and Industrial Implications
- Persistence : Brominated compounds like this compound are more resistant to microbial degradation than chlorinated analogs due to stronger C-Br bonds .
- Synthetic Challenges : Positional isomerism complicates synthesis; catalysts like FeCl₃ or SbCl₃ influence isomer ratios in halogenation reactions .
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